molecular formula C16H21N3O2S2 B2536886 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235151-91-3

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2536886
CAS No.: 1235151-91-3
M. Wt: 351.48
InChI Key: ZNSCWOFSLBTHTR-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyridine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The thiophene ring is often introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the pyridine ring, which can be achieved using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and large-scale batch reactors for the sulfonation step. The choice of catalysts and solvents would be critical to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)am

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, a thiophene moiety, and a pyridine sulfonamide group. The synthesis typically involves several key steps:

  • Formation of the Piperidine Intermediate : Synthesized through cyclization reactions starting from simple amines and aldehydes.
  • Attachment of the Thiophene Group : Introduced via nucleophilic substitution reactions.
  • Formation of the Pyridine-Sulfonamide Core : Achieved through sulfonation reactions followed by coupling with the piperidine-thiophene intermediate.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Studies have shown that derivatives of piperidine can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like Alzheimer's.

The biological activity of this compound is believed to involve:

  • Target Interaction : The compound interacts with specific proteins or enzymes, modulating their activity.
  • Cell Signaling Pathways : It may influence various signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in FaDu hypopharyngeal tumor cells
Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesterase

Case Study: Anticancer Activity

In a study examining the anticancer effects of related piperidine derivatives, it was found that certain compounds demonstrated enhanced cytotoxicity compared to established chemotherapeutics like bleomycin. The mechanism involved the induction of apoptosis in cancer cells through mitochondrial pathways, highlighting the potential of this compound as a promising anticancer agent.

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-23(21,16-2-1-6-17-11-16)18-10-14-3-7-19(8-4-14)12-15-5-9-22-13-15/h1-2,5-6,9,11,13-14,18H,3-4,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSCWOFSLBTHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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